molecular formula C17H11NO3 B8528909 3-(6-Hydroxy-naphthalen-2-YL)-benzo[D]isooxazol-6-OL

3-(6-Hydroxy-naphthalen-2-YL)-benzo[D]isooxazol-6-OL

Cat. No. B8528909
M. Wt: 277.27 g/mol
InChI Key: LCGSYJVWLGYWTD-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US06960607B2

Procedure details

Hydriotic acid (57% w/w aq., 10 mL) was added into a mixture of 6-methoxy-3-(6-methoxy-2-naphthyl)-1,2-benzisoxazole (1.0 g, 3.3 mmol), acetic acid (10 mL) and acetic anhydride (5 mL). The reaction mixture was stirred at 160° C. for 2 h, and then cooled to room temperature and poured into water. The precipitated solid was filtered off and dried to give a yellow solid (0.89 g, 91% yield, m.p. 280-282° C.); MS m/e 278 (M+H)+.
Quantity
10 mL
Type
reactant
Reaction Step One
Name
6-methoxy-3-(6-methoxy-2-naphthyl)-1,2-benzisoxazole
Quantity
1 g
Type
reactant
Reaction Step One
Quantity
10 mL
Type
reactant
Reaction Step One
Quantity
5 mL
Type
reactant
Reaction Step One
Name
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Two
Name
Yield
91%

Identifiers

REACTION_CXSMILES
I.C[O:3][C:4]1[CH:24]=[CH:23][C:7]2[C:8]([C:11]3[CH:20]=[CH:19][C:18]4[C:13](=[CH:14][CH:15]=[C:16]([O:21]C)[CH:17]=4)[CH:12]=3)=[N:9][O:10][C:6]=2[CH:5]=1.C(O)(=O)C.C(OC(=O)C)(=O)C>O>[OH:21][C:16]1[CH:17]=[C:18]2[C:13](=[CH:14][CH:15]=1)[CH:12]=[C:11]([C:8]1[C:7]3[CH:23]=[CH:24][C:4]([OH:3])=[CH:5][C:6]=3[O:10][N:9]=1)[CH:20]=[CH:19]2

Inputs

Step One
Name
Quantity
10 mL
Type
reactant
Smiles
I
Name
6-methoxy-3-(6-methoxy-2-naphthyl)-1,2-benzisoxazole
Quantity
1 g
Type
reactant
Smiles
COC1=CC2=C(C(=NO2)C2=CC3=CC=C(C=C3C=C2)OC)C=C1
Name
Quantity
10 mL
Type
reactant
Smiles
C(C)(=O)O
Name
Quantity
5 mL
Type
reactant
Smiles
C(C)(=O)OC(C)=O
Step Two
Name
Quantity
0 (± 1) mol
Type
solvent
Smiles
O

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
160 °C
Stirring
Type
CUSTOM
Details
The reaction mixture was stirred at 160° C. for 2 h
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
cooled to room temperature
FILTRATION
Type
FILTRATION
Details
The precipitated solid was filtered off
CUSTOM
Type
CUSTOM
Details
dried

Outcomes

Product
Details
Reaction Time
2 h
Name
Type
product
Smiles
OC=1C=C2C=CC(=CC2=CC1)C1=NOC2=C1C=CC(=C2)O
Measurements
Type Value Analysis
AMOUNT: MASS 0.89 g
YIELD: PERCENTYIELD 91%
YIELD: CALCULATEDPERCENTYIELD 97.3%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.